molecular formula C23H12FN3O3S B257540 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B257540
M. Wt: 429.4 g/mol
InChI Key: AFVQANWGHAAOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to exhibit a variety of biological activities. This makes it a versatile compound that can be used for a wide range of applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of its potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases, oxidative stress, and cancer.

Synthesis Methods

The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 6-fluoro-2-aminobenzothiazole with 2-pyridinecarboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Michael addition reaction with an appropriate Michael acceptor, followed by cyclization to yield the final product.

Scientific Research Applications

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential as a fluorescent probe for imaging applications.

properties

Product Name

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H12FN3O3S

Molecular Weight

429.4 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H12FN3O3S/c24-12-8-9-14-17(11-12)31-23(26-14)27-19(15-6-3-4-10-25-15)18-20(28)13-5-1-2-7-16(13)30-21(18)22(27)29/h1-11,19H

InChI Key

AFVQANWGHAAOOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=NC6=C(S5)C=C(C=C6)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=NC6=C(S5)C=C(C=C6)F

Origin of Product

United States

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